molecular formula C26H23N5O B11224136 Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B11224136
M. Wt: 421.5 g/mol
InChI Key: IFHSRDJFHIFMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative characterized by a bisbenzyl group attached to the pyrimidine core and a 4-methoxyphenyl substituent at the pyrazole ring. Pyrazolo-pyrimidines are heterocyclic compounds with broad pharmacological relevance, including antitumor, antimicrobial, and antiviral activities . The methoxy group in this compound may enhance lipophilicity and metabolic stability, while the bisbenzyl moiety could influence receptor binding affinity.

Properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

N,N-dibenzyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C26H23N5O/c1-32-23-14-12-22(13-15-23)31-26-24(16-29-31)25(27-19-28-26)30(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21/h2-16,19H,17-18H2,1H3

InChI Key

IFHSRDJFHIFMEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to cell signaling and enzyme inhibition.

    Medicine: Its potential as an anticancer agent has been explored, particularly due to its ability to inhibit certain kinases involved in cell proliferation.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The pharmacological and physicochemical properties of pyrazolo-pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity
Bisbenzyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (Target) Pyrazolo[4,5-e]pyrimidine - 4-Methoxyphenyl (pyrazole)
- Bisbenzyl (pyrimidine)
Not reported Inferred from analogs (antifungal, antitumor)
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - 4-Chlorophenyl (pyrazole)
- Benzyl (pyrimidine)
365.83 Anticancer (preclinical studies)
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - 4-Chlorobenzyl (pyrazole)
- 2-Methoxyethylamine (pyrimidine)
342.80 Not explicitly reported; likely antiviral
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - 3-Methylphenyl (pyrazole)
- Furan-2-ylmethyl (pyrimidine)
305.34 Antifungal (analog-based inference)
Preladenant (SCH420814) Pyrazolo-triazolo-pyrimidine - Furan-2-yl
- Piperazine-ethyl-methoxyethoxy-phenyl
561.65 Adenosine A2A receptor antagonist

Key Observations :

  • Ring Position : Pyrazolo[4,5-e]pyrimidines (e.g., Target) differ from pyrazolo[3,4-d]pyrimidines in nitrogen atom positioning, which affects electronic properties and binding interactions .
  • Substituent Effects : Chlorophenyl (as in ) and methoxyphenyl groups (Target) modulate lipophilicity, whereas benzyl/furan groups () enhance π-π stacking or hydrogen bonding.
  • Complexity : Preladenant incorporates a triazolo ring and extended side chains, enabling high receptor specificity but increasing synthetic complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.